2,3-Di-tert-butylnaphthalene-1-sulfonic acid is an organic compound belonging to the class of naphthalene sulfonic acids. This compound features two tert-butyl groups at the 2 and 3 positions of the naphthalene ring, along with a sulfonic acid group at the 1 position. It is primarily recognized for its applications in various chemical processes and as a potential pharmaceutical agent. The compound is classified under the broader category of aromatic sulfonic acids, which are characterized by the presence of a sulfonic acid group attached to an aromatic hydrocarbon.
2,3-Di-tert-butylnaphthalene-1-sulfonic acid is synthesized from naphthalene, a polycyclic aromatic hydrocarbon readily available in industrial quantities. The classification of this compound includes:
This compound is part of a larger family of compounds known as sulfonyls and organosulfonic acids, which play crucial roles in various chemical reactions and applications.
The synthesis of 2,3-di-tert-butylnaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene using sulfur trioxide or oleum as sulfonating agents. The process can be summarized as follows:
The technical details surrounding this synthesis highlight the importance of controlling reaction conditions to minimize by-products and optimize yields .
The molecular structure of 2,3-di-tert-butylnaphthalene-1-sulfonic acid can be described by its chemical formula . Key structural features include:
The structural representation can be denoted using SMILES notation as CC(C)(C)C1=CC=C2C(C=CC(=C2S(O)(=O)=O)C(C)(C)C)=C1
, illustrating the connectivity among atoms within the molecule .
2,3-Di-tert-butylnaphthalene-1-sulfonic acid participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are indicative of its reactivity profile and potential utility in synthetic organic chemistry.
The physical and chemical properties of 2,3-di-tert-butylnaphthalene-1-sulfonic acid include:
These properties are crucial for understanding its behavior in various environments and applications.
2,3-Di-tert-butylnaphthalene-1-sulfonic acid has several scientific uses:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3